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molecular formula C8H11NO B1609856 3-Isopropoxypyridine CAS No. 88111-63-1

3-Isopropoxypyridine

Cat. No. B1609856
M. Wt: 137.18 g/mol
InChI Key: HSAWPCNJLDNOEM-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

5-bromo-1H-pyridone 1BI (100 g, 0.58 mol), potassium carbonate (238 g, 1.73 mol) and 2-iodopropane (86 ml, 0.86 mol) were stirred in DMF (1 L) at r.t. for 1 day. The mixture were diluted with ethyl acetate and water, layers were separated. The separated organic layer was washed with water (×2), dried (Mg SO4) and filtered. Solvents were removed in vacuum and column purification [5% ethyl acetate in hexanes] gave first the less polar 5-isopropoxypyridine 2BIa (73 g, 59%) as colourless liquid. Continuous elution with [50% ethyl acetate in hexanes] gave the more polar 5-bromo-1-isopropylpyridone 2BIb as white solid (22 g, 18%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=O)[NH:6][CH:7]=1.C(=O)([O-])[O-:10].[K+].[K+].I[CH:16]([CH3:18])[CH3:17]>CN(C=O)C.C(OCC)(=O)C.O>[CH:16]([O:10][C:2]1[CH:3]=[CH:4][CH:5]=[N:6][CH:7]=1)([CH3:18])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
238 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
86 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The separated organic layer was washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuum and column purification [5% ethyl acetate in hexanes]

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=CC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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